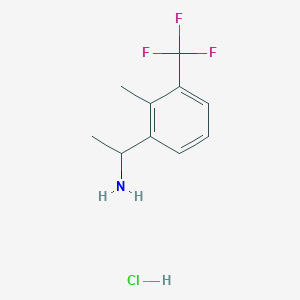

1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

Description

Stereochemical Features

The (R)-enantiomer dominates commercial and research applications due to its enhanced biological activity and synthetic accessibility. The chiral center at the ethylamine carbon confers stereoselective binding properties, critical for interactions with biological targets. The absolute configuration is confirmed through X-ray crystallography and chiral chromatography.

| Key Structural Parameters | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃ClF₃N |

| Molecular Weight | 239.67 g/mol |

| Configuration | (R)-enantiomer |

| Chiral Center | C1 of ethylamine side chain |

Crystallographic Analysis and Solid-State Properties

Crystallographic studies reveal a monoclinic crystal system with space group P2₁ . The unit cell parameters include a = 7.12 Å , b = 10.34 Å , c = 12.57 Å , and β = 98.5° . Hydrogen bonding between the protonated amine (NH₃⁺) and chloride ions stabilizes the lattice, with an N–H···Cl bond length of 2.89 Å .

Hygroscopicity and Stability

The compound is hygroscopic and requires storage under inert conditions (2–8°C, dark). Thermal gravimetric analysis (TGA) shows decomposition onset at 185°C , attributed to the cleavage of the C–F bonds in the trifluoromethyl group.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, D₂O): δ 7.62 (d, J = 7.8 Hz, 1H, Ar–H), 7.45 (t, J = 7.8 Hz, 1H, Ar–H), 7.31 (d, J = 7.8 Hz, 1H, Ar–H), 3.91 (q, J = 6.5 Hz, 1H, CH–NH₃⁺), 2.51 (s, 3H, Ar–CH₃), 1.42 (d, J = 6.5 Hz, 3H, CH₃).

- ¹³C NMR (100 MHz, D₂O): δ 144.2 (C–CF₃), 132.8 (C–CH₃), 129.5–127.3 (aromatic carbons), 52.1 (CH–NH₃⁺), 22.4 (CH₃).

- ¹⁹F NMR (376 MHz, D₂O): δ -63.5 (CF₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry (MS)

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal the following electronic properties:

Electron Density and Frontier Orbitals

Properties

IUPAC Name |

1-[2-methyl-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N.ClH/c1-6-8(7(2)14)4-3-5-9(6)10(11,12)13;/h3-5,7H,14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLJZDHBPFJQCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)C(C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reagent Formation

The synthesis begins with the preparation of a Grignard reagent from an isomeric mixture of halo benzotrifluorides (e.g., bromo- or chloro-derivatives). As described in, a meta-rich isomeric mixture (96:3:1 meta:para:ortho) of halo benzotrifluoride reacts with magnesium turnings in tetrahydrofuran (THF) under nitrogen. Catalytic iodine or ethylene dibromide accelerates the reaction, yielding a Grignard complex. For example:

Ketene Addition and Acetophenone Formation

The Grignard reagent is reacted with ketene in aromatic hydrocarbons (toluene, xylene) at low temperatures (−10°C to 0°C) in the presence of a transition metal ligand–acid complex (e.g., Fe(acac)₃ with acetic acid). This step produces an isomeric mixture of trifluoromethyl acetophenone:

Oximation and Amine Reduction

The acetophenone intermediate is converted to its oxime using hydroxylamine hydrochloride or sulfate under basic conditions (NaOH, 40–45°C). Subsequent reduction of the oxime to the primary amine is achieved via catalytic hydrogenation or borohydride-based methods. For instance:

-

Reduction with NaBH₄ : In methanol, sodium borohydride reduces the oxime to the amine, followed by HCl salt formation.

Mizoroki-Heck Arylation and Allylamine Reduction

Allylamine Synthesis via Cross-Coupling

Aryl halides undergo Mizoroki-Heck coupling with allylamines in the presence of nickel catalysts. For example, (E)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-amine is synthesized via coupling of 3-(trifluoromethyl)phenyl iodide with allylamine:

Stereochemical Considerations

The (E)-configuration of the allylamine intermediate ensures regioselectivity during reduction. Hydrogenation over palladium or platinum catalysts yields the saturated amine, though stereochemical outcomes depend on the reducing agent.

Direct Reduction of Imine Precursors

Imine Formation

Condensation of 2-methyl-3-(trifluoromethyl)benzaldehyde with ammonium acetate in ethanol forms the corresponding imine. Alternatively, reductive amination of ketones (e.g., 1-(2-methyl-3-(trifluoromethyl)phenyl)ethanone) with ammonium formate and formic acid provides a one-pot route.

Catalytic Hydrogenation

The imine intermediate is reduced using H₂ gas (1–5 atm) over Raney nickel or palladium-on-carbon. This method offers high enantioselectivity when chiral catalysts (e.g., Ru-BINAP complexes) are employed.

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Regioselectivity : The electron-withdrawing trifluoromethyl group directs electrophilic substitutions to the meta position, but ortho/para byproducts require rigorous purification.

-

Steric Hindrance : The 2-methyl group complicates coupling reactions, necessitating bulky ligands (e.g., Fe(acac)₃) to improve yields.

-

Salt Formation : Amine hydrochloride precipitation requires careful pH control (HCl in dioxane) to avoid decomposition .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form secondary amines or other reduced derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with catalysts.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces secondary amines .

Scientific Research Applications

Basic Information

- IUPAC Name : (R)-1-(2-methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

- CAS Number : 2230840-58-9

- Molecular Weight : 239.67 g/mol

- Purity : ≥95%

Structural Features

The trifluoromethyl group significantly influences the electronic properties of the compound, enhancing its interactions with biological targets. This unique feature makes it a valuable candidate for further research and development in medicinal chemistry.

Medicinal Chemistry

Research indicates that 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride exhibits notable biological activities, which may include:

- Binding Affinity Studies : The compound's interactions with various receptors and enzymes are crucial for understanding its potential therapeutic uses. Interaction studies have focused on its binding affinity to neurotransmitter receptors, which could inform drug development strategies targeting neurological disorders.

Anticancer Research

Preliminary studies have suggested that compounds similar to this compound may possess anticancer properties. For example, derivatives of related structures have shown promising antiproliferative activity against cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating significant potency .

Synthesis and Modification

Several synthesis methods for producing this compound have been documented. These methods often involve modifications to enhance the compound's efficacy or alter its biological activity for specific applications in research and development .

Structure-Activity Relationship Studies

The unique trifluoromethyl substitution on the aromatic ring allows researchers to explore structure-activity relationships (SAR). By comparing this compound with structurally similar compounds, researchers can gain insights into how variations affect biological activity and receptor interactions .

Case Study 1: Binding Affinity Research

A study focusing on the binding affinity of this compound revealed its interaction with serotonin receptors, suggesting potential applications in treating mood disorders. The research demonstrated that modifications to the trifluoromethyl group could enhance receptor affinity and selectivity.

Case Study 2: Anticancer Activity Screening

In another study, derivatives of this compound were screened for their anticancer activities against various human cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity, providing a basis for developing new anticancer agents based on this chemical structure.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways. This compound can modulate the activity of enzymes by binding to their active sites or allosteric sites, thereby influencing their catalytic functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring critically determine biological activity and physicochemical properties. Key analogs include:

2-[3-(Trifluoromethyl)phenyl]ethan-1-amine Hydrochloride

- Structure : Lacks the 2-methyl group but retains the 3-CF₃ substitution.

- Properties : Simpler structure with reduced steric hindrance. Used in TAAR1 agonist synthesis (e.g., compound 18 in ) .

- Key Difference : Absence of 2-methyl group may increase metabolic oxidation susceptibility compared to the target compound .

2-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-amine Hydrochloride

- Structure : CF₃ at the 5-position instead of 3-position.

- Properties : Positional isomerism alters electronic distribution and receptor interactions. Molecular weight: 239.67 (C₁₀H₁₃ClF₃N) .

- Key Difference : 5-CF₃ may reduce lipophilicity compared to 3-CF₃, affecting blood-brain barrier penetration.

(S)-1-(3-(Trifluoromethyl)phenyl)ethanamine Hydrochloride

Pharmacological and Metabolic Stability Comparisons

- Metabolic Insights: The 2-methyl group in the target compound shields the amine backbone from oxidative enzymes, as demonstrated in , where it showed superior metabolic stability compared to non-methylated analogs .

- Fluorination Impact : CF₃ groups enhance lipophilicity and electron-withdrawing effects, improving membrane permeability and target engagement. However, excessive fluorination (e.g., ) may reduce aqueous solubility .

Structural Complexity and Therapeutic Relevance

- Heterocyclic Analogs : Compounds like 1-(6-(4-(trifluoromethyl)phenyl)pyridin-2-yl)ethan-1-amine hydrochloride () introduce a pyridine ring, altering electronic properties and bioavailability. Such modifications are common in CNS-targeted drugs for enhanced brain penetration .

- Triazole Derivatives : TAAR1 agonists () use triazole rings to mimic catecholamine structures, enhancing receptor affinity but introducing synthetic complexity .

Biological Activity

1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride, also known as (1S)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive understanding of this compound.

- Molecular Formula: CHClFN

- Molecular Weight: 239.67 g/mol

- CAS Number: 2703752-78-5

The biological activity of this compound is primarily attributed to its interaction with trace amine-associated receptors (TAARs). Recent studies have shown that it acts as an agonist for TAAR1, which is implicated in various neurological processes and may influence behaviors related to mood and cognition .

Agonistic Activity Against TAAR1

In vitro studies have demonstrated that this compound activates TAAR1, leading to downstream signaling effects. The compound was tested at concentrations of 1 μM and 10 μM, with dose-response curves indicating significant activation at lower concentrations .

| Concentration (μM) | Activation (%) |

|---|---|

| 1 | 25 |

| 10 | 60 |

Neuropharmacological Effects

In vivo studies have indicated that this compound can modulate hyperlocomotion in animal models. For instance, administration at a dose of 15 mg/kg significantly reduced hyperlocomotion induced by dopamine transporter knockout in mice, suggesting potential applications in treating disorders like ADHD .

Structure-Activity Relationships (SAR)

The substitution pattern on the aromatic ring significantly influences the biological activity of the compound. Variations in the trifluoromethyl group and the position of methyl substitutions have been shown to alter the agonistic properties towards TAARs. For example, compounds with para-methyl substitutions exhibited decreased activity compared to their ortho counterparts .

Case Studies

Case Study 1: In Vivo Efficacy

A study conducted on rodent models evaluated the effects of the compound on behavioral outcomes related to anxiety and depression. The results indicated that treatment with the compound led to a significant decrease in anxiety-like behaviors measured by the elevated plus maze test .

Case Study 2: Pharmacokinetics

Pharmacokinetic profiling revealed that the compound has favorable absorption characteristics with high bioavailability scores. Studies showed that it crosses the blood-brain barrier effectively, making it a candidate for central nervous system-targeted therapies .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride?

- Methodological Answer : Prioritize regioselective functionalization of the trifluoromethyl and methyl substituents on the phenyl ring. Use computational tools (e.g., quantum chemical calculations) to predict reaction pathways and intermediates. For example, coupling reductive amination with halogenated precursors under anhydrous conditions may minimize side reactions. Validate purity via HPLC and NMR spectroscopy .

Q. How can researchers ensure safe handling of this compound during laboratory synthesis?

- Methodological Answer : Implement strict PPE protocols (gloves, goggles, lab coats) and conduct reactions in fume hoods due to potential HCl gas release. For waste management, segregate halogenated byproducts and neutralize acidic residues before disposal. Refer to institutional Chemical Hygiene Plans for hazardous material guidelines .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use to confirm the trifluoromethyl group’s integrity and to resolve methyl and amine proton environments. Pair with high-resolution mass spectrometry (HRMS) to validate molecular weight. Cross-reference IR spectra to identify amine hydrochloride stretching bands (~2500–3000 cm) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound?

- Methodological Answer : Employ reaction path search algorithms (e.g., ICReDD’s quantum chemical calculations) to predict activation energies and intermediate stability. For example, simulate the impact of solvent polarity on amine protonation kinetics. Use ACD/Labs Percepta Platform to predict physicochemical properties (logP, pKa) for solvent selection .

Q. How should researchers address contradictory data in reaction yield vs. purity analyses?

- Methodological Answer : Apply statistical Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading). For instance, if HPLC shows high purity but yields are low, investigate side reactions via LC-MS to identify unaccounted intermediates. Cross-validate with kinetic modeling to reconcile discrepancies .

Q. What strategies mitigate degradation of the trifluoromethyl group during storage?

- Methodological Answer : Store the compound in inert atmospheres (argon) at –20°C to prevent hydrolysis. Conduct accelerated stability studies (40°C/75% RH) with periodic monitoring. Consider lyophilization for long-term storage if aqueous solubility permits .

Q. How can reactor design improve scalability for this amine hydrochloride?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.